Welcome to the BenchChem Online Store!
molecular formula C6H4F3NO3 B8773191 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid

5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid

Cat. No. B8773191
M. Wt: 195.10 g/mol
InChI Key: NKEMTGNAWYMKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06403791B1

Procedure details

A solution of 5-methyl-3-trifluoromethylisoxazole-4-carboxylic acid ethyl ester (2.0 g) and sodium hydroxide (1.1 g) in tetrahydrofuran/water (20 ml/20 ml) was heated at reflux for 18 hours. The tetrahydrofuran was removed in vacuo and the aqueous residue washed with ethyl acetate (50 ml), acidified to pH2 with conc. hydrochloric acid and extracted with ethyl acetate (100 ml). The organic layer was washed with brine (50 ml), separated, dried over magnesium sulphate, filtered and concentrated in vacuo to afford the title compound as a peach-coloured solid (1.4 g).
Name
5-methyl-3-trifluoromethylisoxazole-4-carboxylic acid ethyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:12]([F:15])([F:14])[F:13])=[N:8][O:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[Na+]>O1CCCC1.O>[CH3:11][C:10]1[O:9][N:8]=[C:7]([C:12]([F:15])([F:13])[F:14])[C:6]=1[C:4]([OH:5])=[O:3] |f:1.2,3.4|

Inputs

Step One
Name
5-methyl-3-trifluoromethylisoxazole-4-carboxylic acid ethyl ester
Quantity
2 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)C(F)(F)F
Name
Quantity
1.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed in vacuo
WASH
Type
WASH
Details
the aqueous residue washed with ethyl acetate (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine (50 ml)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=NO1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.